Undecyltriethoxysilane
Description
Undecyltriethoxysilane (C11H23Si(OCH2CH3)3) is an organosilane compound characterized by an 11-carbon alkyl chain (undecyl group) bonded to a triethoxysilane moiety. This structure enables dual functionality: the ethoxy groups facilitate hydrolysis and bonding with inorganic substrates (e.g., glass, metals, or concrete), while the hydrophobic undecyl chain enhances water repellency and surface modification . Applications span protective coatings, adhesives, and composite materials, where it acts as a coupling agent to improve interfacial adhesion and durability .
Properties
IUPAC Name |
triethoxy(undecyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H38O3Si/c1-5-9-10-11-12-13-14-15-16-17-21(18-6-2,19-7-3)20-8-4/h5-17H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWMWJONYVGXGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC[Si](OCC)(OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H38O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Homogeneous Catalysis
Speier’s catalyst () facilitates hydrosilylation at 80–120°C, but suffers from platinum leaching and poor reusability. For this compound, homogeneous systems achieve 85–90% yields within 2–4 hours, albeit with challenges in catalyst recovery. Recent advances employ ionic liquid-stabilized platinum nanoparticles, enhancing stability and enabling biphasic separation.
Heterogeneous Catalysis
Immobilizing platinum on mesoporous silica (e.g., MCM-41) improves thermal stability and recyclability. The MCM-41-2N-Pt complex, featuring a bidentate nitrogen ligand, demonstrates exceptional activity (TOF = 1,200 h) and selectivity (>99%) for β-adduct formation. Table 1 compares catalytic performances across systems.
Table 1: Catalytic Performance in Hydrosilylation of Undecene with
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) | Reusability (cycles) |
|---|---|---|---|---|---|
| Speier’s catalyst | 120 | 2 | 88 | 95 | 1 |
| MCM-41-2N-Pt | 120 | 1.5 | 92 | 99 | 5 |
| Pt/C | 100 | 3 | 82 | 93 | 3 |
Alternative Synthetic Routes and Modifications
Silane Coupling with Undecyl Bromide
Amino-undecyl-triethoxysilane derivatives are synthesized via nucleophilic substitution of 11-bromoundecyltrichlorosilane with ammonia or amines. For example, reacting 11-bromoundecyltrichlorosilane with excess ethylamine in tetrahydrofuran (THF) at 70°C yields N-(2-aminoethyl)-11-undecyltriethoxysilane (57.2% yield). This method, though versatile, requires stringent moisture control and generates stoichiometric halide byproducts.
Hydrolysis-Condensation Approaches
Sol-gel methods, as detailed in hydrophobic SiO film patents, involve co-condensing triethoxysilanes with tetraethyl orthosilicate (TEOS). While primarily used for dodecyltriethoxysilane, adapting this to this compound entails mixing , TEOS, ethanol, and ammonia (mass ratio 14.2:1.88:130:3.6) followed by aging at 20°C for 30 days. This route produces hybrid silica networks but requires post-synthetic purification to isolate the monomer.
Characterization and Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
CP MAS NMR spectra of this compound-derived materials show characteristic T (–57 ppm) and T (–66 ppm) signals, corresponding to Si–O–Si crosslinking. Elemental analysis corroborates silicon content (theoretical: 9.8 wt%; observed: 9.5–9.7 wt%).
Thermogravimetric Analysis (TGA)
TGA profiles reveal a two-stage decomposition: (1) 200–300°C (loss of ethoxy groups) and (2) 400–500°C (hydrocarbon chain degradation). Residual silica content at 800°C aligns with theoretical predictions (28–30 wt%).
Industrial Applications and Scalability Considerations
This compound’s hydrophobic properties make it ideal for anti-reflective coatings and ion-exchange membranes. Scalability challenges include platinum catalyst costs and silane hydrolysis during storage. Encapsulating the catalyst in mesoporous supports and using anhydrous solvents mitigate these issues .
Chemical Reactions Analysis
Types of Reactions: Undecyltriethoxysilane undergoes various chemical reactions, including hydrolysis, condensation, and substitution reactions. These reactions are essential for its application in surface modification and the formation of self-assembled monolayers.
Common Reagents and Conditions:
Hydrolysis: Typically involves the use of water or aqueous solutions under acidic or basic conditions.
Condensation: Often facilitated by catalysts such as acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Substitution: Can occur with various nucleophiles, leading to the formation of different functionalized silanes.
Major Products: The primary products formed from these reactions include siloxane polymers and functionalized silanes, which are used in various applications such as coatings, adhesives, and sealants .
Scientific Research Applications
Undecyltriethoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of siloxane polymers and as a surface modifier to create hydrophobic surfaces.
Biology: Employed in the preparation of molecularly imprinted polymers (MIPs) for specific recognition of target molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical coatings.
Industry: Utilized in the production of hydrophobic coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Mechanism of Action
The mechanism of action of undecyltriethoxysilane involves the hydrolysis of its ethoxy groups to form silanol groups, which then undergo condensation to form siloxane bonds. This process results in the formation of a stable siloxane network that imparts hydrophobic properties to surfaces. The molecular targets and pathways involved include the interaction of silanol groups with hydroxyl groups on substrates, leading to the formation of strong covalent bonds .
Comparison with Similar Compounds
Comparison with Structurally Similar Silane Compounds
Alkyl Chain Length Variation
Dodecyltrimethoxysilane (C12H25Si(OCH3)3) and Octadecyltrichlorosilane (C18H37SiCl3) differ in alkyl chain length and reactive groups.
- Hydrophobicity : Longer alkyl chains (e.g., octadecyl in OTS) enhance hydrophobicity due to increased van der Waals interactions. However, excessively long chains (C18) may hinder penetration into porous substrates like concrete, whereas undecyltriethoxysilane (C11) balances hydrophobicity and diffusion efficiency .
- Applications: OTS is preferred for self-assembled monolayers (SAMs) on flat surfaces, while this compound is optimal for impregnating textured materials like concrete .
Table 1: Alkyl Chain Impact on Performance
| Compound | Alkyl Chain Length | Hydrophobicity (Contact Angle) | Substrate Penetration Efficiency |
|---|---|---|---|
| This compound | C11 | Moderate (~100°) | High |
| Dodecyltrimethoxysilane | C12 | High (~110°) | Moderate |
| Octadecyltrichlorosilane | C18 | Very High (~120°) | Low |
Alkoxy Group Reactivity
Triethoxy vs. Trimethoxy Functionality :
- Hydrolysis Rate : Methoxy groups (e.g., in Dodecyltrimethoxysilane) hydrolyze faster than ethoxy groups due to shorter alkyl chains, accelerating sol-gel reactions. This compound’s slower hydrolysis allows controlled curing, reducing cracking in coatings .
- Bond Strength : In dental composites, triethoxy silanes demonstrate superior adhesion to methoxy variants, attributed to stronger Si–O–Si networks post-hydrolysis .
Table 2: Alkoxy Group Comparison
| Compound | Alkoxy Groups | Hydrolysis Rate | Adhesion Strength (MPa) |
|---|---|---|---|
| This compound | Triethoxy | Moderate | 25–30 |
| Dodecyltrimethoxysilane | Trimethoxy | Fast | 20–25 |
| Vinyltriethoxysilane | Triethoxy | Moderate | 28–32 |
Functional Group Diversity
Vinyltriethoxysilane (CH2=CHSi(OCH2CH3)3) and Aminopropyltrimethoxysilane (H2NCH2CH2CH2Si(OCH3)3) highlight the role of reactive termini:
Chloro vs. Ethoxy Functionality
Octadecyltrichlorosilane (Cl3SiC18H37) exhibits higher reactivity than ethoxy silanes, forming SAMs rapidly on hydroxylated surfaces. However, chlorine byproducts (HCl) pose corrosion risks, limiting use in sensitive applications like electronics. This compound’s ethoxy groups generate less acidic byproducts (ethanol), making it safer for industrial coatings .
Q & A
Q. What are the standard laboratory protocols for synthesizing and characterizing undecyltriethoxysilane?
Methodological Answer: Synthesis typically involves silane coupling reactions under inert atmospheric conditions, with ethanol as a solvent. Characterization requires nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and gas chromatography (GC) for purity assessment. Ensure all procedures align with safety protocols, including PPE (gloves, goggles) and fume hood use . For new compounds, provide full spectral data (¹H, ¹³C NMR) and elemental analysis to verify identity .
Q. How should researchers handle this compound to ensure safety and minimize environmental impact?
Methodological Answer: Follow strict safety measures: use closed systems to prevent inhalation, wear protective gear (gloves, masks, goggles), and avoid skin contact. Post-experiment waste must be segregated and treated by certified hazardous waste management services. Document disposal procedures in compliance with local regulations .
Q. What analytical techniques are critical for assessing the purity and stability of this compound under varying storage conditions?
Methodological Answer: Use thermogravimetric analysis (TGA) to evaluate thermal stability and accelerated aging studies (e.g., exposure to humidity/light) to monitor degradation. Pair with Fourier-transform infrared spectroscopy (FTIR) to detect hydrolysis byproducts. Store samples in anhydrous, dark environments to prolong shelf life .
Advanced Research Questions
Q. How can factorial design methodologies optimize reaction parameters for this compound synthesis?
Methodological Answer: Apply a 2<sup>k</sup> factorial design to systematically test variables (e.g., temperature, catalyst concentration, reaction time). Use ANOVA to identify significant factors and interactions. For example, varying ethoxy group ratios and reaction pH can maximize yield while minimizing side products .
Q. What strategies resolve contradictions in spectroscopic data when characterizing this compound derivatives?
Methodological Answer: Cross-validate results using complementary techniques (e.g., X-ray crystallography for structural ambiguity, mass spectrometry for molecular weight confirmation). Compare findings with literature data for analogous silanes to identify systematic errors. Document discrepancies in supplementary materials for peer review .
Q. How can this compound’s surface modification efficacy be quantitatively evaluated across diverse substrates?
Methodological Answer: Employ contact angle measurements to assess hydrophobicity and X-ray photoelectron spectroscopy (XPS) to quantify surface coverage. Compare performance on metals vs. polymers using controlled deposition parameters (e.g., spin-coating speed, curing temperature). Statistical tools like t-tests can determine significance across substrates .
Q. What theoretical frameworks guide the study of this compound’s reactivity in hybrid material development?
Methodological Answer: Anchor experiments in silane coupling theory, focusing on hydrolysis-condensation kinetics. Molecular dynamics simulations can model interfacial interactions between this compound and matrices (e.g., silica nanoparticles). Link findings to broader concepts like self-assembled monolayers (SAMs) .
Q. How do researchers ensure reproducibility in this compound-based experiments across different laboratories?
Methodological Answer: Adopt standardized protocols from journals like Beilstein Journal of Organic Chemistry: detail solvent grades, equipment calibration, and environmental controls (humidity, temperature). Share raw data and spectral files as supplementary materials to enable replication .
Q. What advanced statistical methods are suitable for analyzing dose-response relationships in this compound toxicity studies?
Methodological Answer: Use nonlinear regression models (e.g., probit analysis) to determine LC50 values. Bayesian hierarchical models account for variability in biological replicates. Validate with positive/negative controls and publish full datasets to support meta-analyses .
Q. How can this compound research contribute to sustainable chemistry frameworks?
Methodological Answer: Integrate green chemistry metrics (e.g., atom economy, E-factor) to evaluate synthesis efficiency. Explore bio-based solvents or catalytic recycling systems. Align findings with UN Sustainable Development Goals (SDGs), particularly SDG 12 (Responsible Consumption) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
